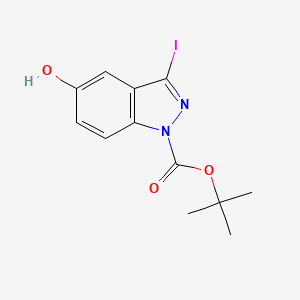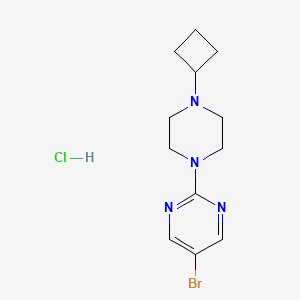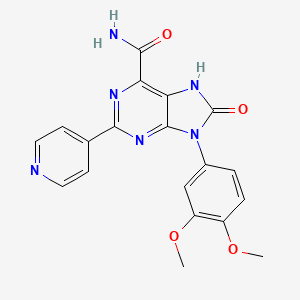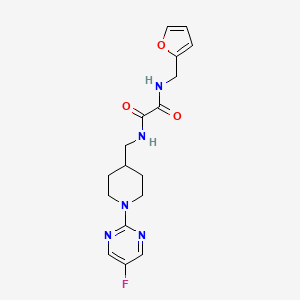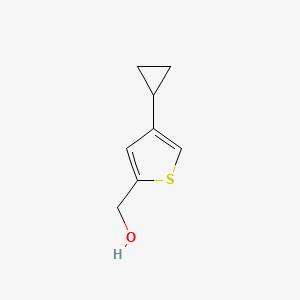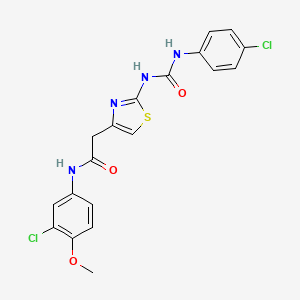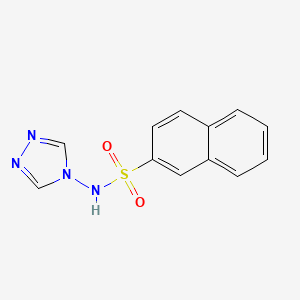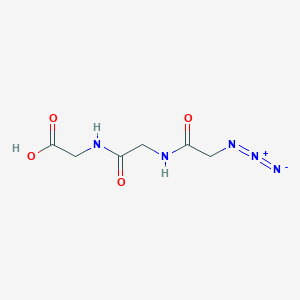
N3-Gly-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-Gly-Gly-Gly-OH is a compound that contains an azide group and a tripeptide sequence of glycine residues. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its high solubility and versatility in various chemical reactions, particularly in the formation of artificial multi-domain proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-Gly-Gly-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Attachment of the first glycine residue: The first glycine residue is attached to the resin through its carboxyl group.
Coupling of subsequent glycine residues: The second and third glycine residues are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.
Introduction of the azide group: The azide group is introduced at the N-terminus of the tripeptide sequence using azidation reagents.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N3-Gly-Gly-Gly-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts, typically CuSO4 and sodium ascorbate, in aqueous or organic solvents.
Major Products
Triazole derivatives: Formed from CuAAC reactions.
Cycloaddition products: Formed from SPAAC reactions.
Scientific Research Applications
N3-Gly-Gly-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of artificial multi-domain proteins and other biotechnological products.
Mechanism of Action
The mechanism of action of N3-Gly-Gly-Gly-OH primarily involves its role as a click chemistry reagent. The azide group in the compound reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions . These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling .
Comparison with Similar Compounds
Similar Compounds
N3-Gly-Gly-OH: Contains a dipeptide sequence and an azide group, used in similar click chemistry applications.
N3-Gly-Gly-Gly-Gly-Gly-OH: Contains a pentapeptide sequence and an azide group, offering higher solubility and flexibility in bioconjugation.
Uniqueness
N3-Gly-Gly-Gly-OH is unique due to its optimal balance of solubility and reactivity. The tripeptide sequence provides sufficient flexibility for various chemical reactions while maintaining high solubility in aqueous solutions .
Properties
IUPAC Name |
2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMEZNHAILDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2598286.png)
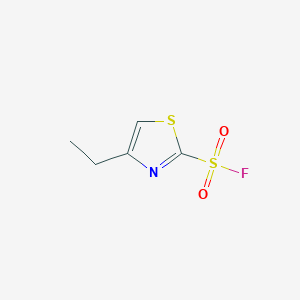
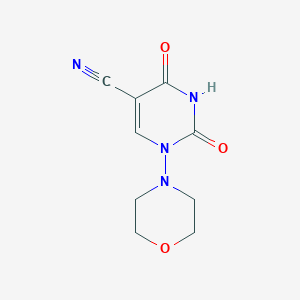

![3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2598295.png)
